N-(Tert-butyl)-3-chloro-5-(trifluoromethyl)-2-pyridinamine
Overview
Description
N-(Tert-butyl)-3-chloro-5-(trifluoromethyl)-2-pyridinamine is a chemical compound that features a pyridine ring substituted with a tert-butyl group, a chlorine atom, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Tert-butyl)-3-chloro-5-(trifluoromethyl)-2-pyridinamine can be achieved through several synthetic routes. One common method involves the decarboxylative cross-coupling of N-hydroxyphthalimide esters with tert-butyl 2-(trifluoromethyl)acrylate under visible light-promoted conditions . This reaction is driven by the photochemical activity of electron donor-acceptor complexes, providing a cost-effective and functional group-tolerant approach.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar decarboxylative cross-coupling reactions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(Tert-butyl)-3-chloro-5-(trifluoromethyl)-2-pyridinamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and potentially forming new derivatives.
Trifluoromethylation: The trifluoromethyl group can be introduced or modified through radical trifluoromethylation processes.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be employed.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) can be used for redox reactions.
Photoredox Catalysts: For trifluoromethylation, photoredox catalysts like ruthenium or iridium complexes are often utilized.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield new pyridine derivatives, while trifluoromethylation can introduce additional trifluoromethyl groups to the molecule.
Scientific Research Applications
N-(Tert-butyl)-3-chloro-5-(trifluoromethyl)-2-pyridinamine has several scientific research applications:
Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-(Tert-butyl)-3-chloro-5-(trifluoromethyl)-2-pyridinamine involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- N-(Tert-butyl)-2-(trifluoromethyl)pyridinamine
- 3-Chloro-5-(trifluoromethyl)-2-pyridinamine
- N-(Tert-butyl)-3-chloro-2-pyridinamine
Uniqueness
N-(Tert-butyl)-3-chloro-5-(trifluoromethyl)-2-pyridinamine is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both a trifluoromethyl group and a tert-butyl group enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
N-tert-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF3N2/c1-9(2,3)16-8-7(11)4-6(5-15-8)10(12,13)14/h4-5H,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVXWGRBSRLTEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C=C(C=N1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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